EC-Amyrin palmitate

Catalog No.
S13919359
CAS No.
M.F
C46H80O2
M. Wt
665.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EC-Amyrin palmitate

Product Name

EC-Amyrin palmitate

IUPAC Name

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) hexadecanoate

Molecular Formula

C46H80O2

Molecular Weight

665.1 g/mol

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3

InChI Key

VFSRKCNYYCXRGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C

EC-Amyrin palmitate is a chemical compound derived from the triterpene amyrin, which exists in several forms, including alpha-amyrin and beta-amyrin. This compound is characterized by the esterification of palmitic acid with amyrin, resulting in a structure that combines the properties of both components. Amyrin itself is a pentacyclic triterpene commonly found in various plant species, particularly in the family of Euphorbiaceae and other medicinal plants. EC-Amyrin palmitate has garnered attention for its potential therapeutic applications due to its unique biological activities.

The primary chemical reaction involving EC-Amyrin palmitate is the esterification process, where palmitic acid (hexadecanoic acid) reacts with amyrin. This reaction can be catalyzed by acids or bases, leading to the formation of EC-Amyrin palmitate and water:

Amyrin+Palmitic AcidAcid Base CatalystEC Amyrin Palmitate+H2O\text{Amyrin}+\text{Palmitic Acid}\xrightarrow{\text{Acid Base Catalyst}}\text{EC Amyrin Palmitate}+\text{H}_2\text{O}

Additionally, EC-Amyrin palmitate can undergo hydrolysis in the presence of water or enzymes, reverting to its constituent amyrin and palmitic acid. This reversibility is significant for its biological activity, as it can influence the bioavailability of the active compounds.

EC-Amyrin palmitate exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key activities include:

  • Anti-diabetic Effects: Studies have shown that EC-Amyrin palmitate has anti-hyperglycemic properties, demonstrating effectiveness in lowering blood glucose levels in glucose-loaded rats .
  • HMG-CoA Reductase Inhibition: This compound has been identified as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis, indicating potential applications in managing dyslipidemia .
  • Anti-inflammatory Properties: Similar to other triterpenes, EC-Amyrin palmitate may exhibit anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation .

The synthesis of EC-Amyrin palmitate can be achieved through various methods:

  • Direct Esterification: The most common method involves the direct reaction between amyrin and palmitic acid using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to enhance reaction rates and yields during the esterification process.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the esterification reaction under mild conditions, providing a more environmentally friendly alternative.

EC-Amyrin palmitate has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-diabetic and cholesterol-lowering effects, it may be developed into therapeutic agents for metabolic disorders.
  • Cosmetics: Its skin-beneficial properties could make it suitable for use in skincare formulations.
  • Nutraceuticals: The compound may serve as a dietary supplement for managing health conditions related to inflammation and metabolic syndromes.

Research on interaction studies involving EC-Amyrin palmitate primarily focuses on its synergistic effects with other compounds. For instance:

  • Combination with Other Triterpenes: Studies indicate that combining EC-Amyrin palmitate with other triterpenes can enhance anti-inflammatory and analgesic effects.
  • Drug Interactions: Investigations into how EC-Amyrin palmitate interacts with conventional medications are essential for understanding its safety profile and efficacy when used alongside other treatments.

EC-Amyrin palmitate shares similarities with several other compounds derived from triterpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
Alpha-amyrinPentacyclic TriterpeneAnti-inflammatoryStrong topical anti-inflammatory effects
Beta-amyrinPentacyclic TriterpeneAntidiabeticExhibits significant anti-hyperglycemic activity
Beta-amyrin acetateEsterified TriterpeneAntidyslipidemicAcetylation enhances lipid-lowering effects
LupeolPentacyclic TriterpeneAntitumorExhibits unique apoptotic properties

EC-Amyrin palmitate stands out due to its specific esterification with palmitic acid, which may enhance its solubility and bioavailability compared to other forms of amyrin.

Biosynthetic Origins in Plant Metabolism

EC-Amyrin palmitate originates from the esterification of amyrin, a pentacyclic triterpene alcohol, with palmitic acid. Amyrin itself is synthesized via the cyclization of 2,3-oxidosqualene, a key intermediate in the mevalonate pathway. This cyclization step is catalyzed by oxidosqualene cyclases, which determine the stereochemical configuration of the resulting triterpene backbone. In plants such as Celastrus hindsii and Euphorbia species, α- and β-amyrin serve as precursors for further chemical modifications, including esterification with fatty acids like palmitate.

The esterification process involves the nucleophilic substitution of the hydroxyl group on amyrin’s C-3 position with the carboxyl group of palmitic acid. This reaction typically occurs under enzymatic regulation, though acid- or base-catalyzed methods are employed in synthetic contexts. The resulting EC-Amyrin palmitate exhibits increased hydrophobicity, facilitating its integration into lipid-rich cellular structures or pharmaceutical delivery systems.

Natural Distribution and Ecological Roles

EC-Amyrin palmitate is identified in plant families rich in triterpenoid metabolites, including:

  • Euphorbiaceae: Species such as Euphorbia tirucalli produce amyrin derivatives as part of their latex-based defense mechanisms.
  • Celastraceae: Celastrus hindsii leaves contain α- and β-amyrin esters, which contribute to their documented anti-inflammatory properties.
  • Asteraceae: Certain taxa synthesize esterified triterpenes as leaf surface wax components, mitigating water loss and UV damage.

These plants often occupy ecologically stressful environments, suggesting that EC-Amyrin palmitate may play adaptive roles in abiotic stress tolerance or herbivore deterrence.

EC-Amyrin palmitate, a pentacyclic triterpene ester compound, demonstrates significant therapeutic potential through its ability to modulate multiple cellular signaling pathways involved in disease pathogenesis. This comprehensive analysis examines the molecular mechanisms underlying its anti-inflammatory, anti-arthritic, and cytoprotective effects, with particular emphasis on three critical signaling pathways: Nuclear Factor-kappa B (NF-κB), Cyclic AMP Response Element-Binding Protein (CREB), and Mitogen-Activated Protein Kinase (MAPK) cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway represents one of the most extensively studied targets for EC-Amyrin palmitate's anti-inflammatory activities. This transcription factor family, consisting of five members (NF-κB1, NF-κB2, p65/RELA, RELB, and c-REL), plays a central role in regulating immune responses, inflammation, and cellular survival [1]. EC-Amyrin palmitate exerts its inhibitory effects through multiple mechanisms within this pathway.

Inhibition of IκBα Degradation

EC-Amyrin palmitate demonstrates potent inhibitory activity against IκBα degradation, a crucial step in NF-κB activation. Under normal conditions, IκBα proteins mask the nuclear localization signals of NF-κB dimers, sequestering them in the cytoplasm in an inactive state [2]. When inflammatory stimuli activate the IκB kinase (IKK) complex, IκBα undergoes phosphorylation and subsequent ubiquitination, leading to its proteasomal degradation and NF-κB release [2]. EC-Amyrin palmitate effectively prevents this degradation process, maintaining NF-κB in its inactive cytoplasmic form.

Suppression of p65/RelA Phosphorylation

The compound exhibits significant inhibitory activity against p65/RelA phosphorylation, a critical post-translational modification required for NF-κB transcriptional activity [2]. Phosphorylation of p65 at specific serine residues enhances its transcriptional activation potential and promotes the recruitment of transcriptional coactivators [2]. By blocking this phosphorylation event, EC-Amyrin palmitate effectively attenuates NF-κB-mediated gene expression.

Prevention of Nuclear Translocation

EC-Amyrin palmitate prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking its access to target gene promoters [3]. This mechanism is particularly significant because nuclear translocation is essential for NF-κB to function as a transcription factor [3]. Studies have demonstrated that treatment with related triterpene compounds consistently inhibits NF-κB nuclear accumulation in various experimental models of inflammation [3].

IKKβ Kinase Inhibition

Pentacyclic triterpenes structurally related to EC-Amyrin palmitate have been shown to directly inhibit IKKβ kinase activity with IC50 values in the micromolar range [4] [5]. The IKKβ subunit of the IKK complex represents a critical regulatory node in NF-κB signaling, as it phosphorylates IκBα proteins and initiates the cascade leading to NF-κB activation [4] [5]. Virtual screening and molecular docking studies have identified specific binding interactions between triterpenes and the NEMO/IKKβ association complex, suggesting direct enzyme inhibition as a primary mechanism [4] [5].

Downstream Effects on Inflammatory Gene Expression

The inhibition of NF-κB signaling by EC-Amyrin palmitate results in the suppression of numerous inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins [3] [2]. This broad anti-inflammatory effect contributes to the compound's therapeutic efficacy in experimental models of arthritis, colitis, and other inflammatory conditions [3] [2].

Cyclic AMP Response Element-Binding Protein (CREB) Modulation

The Cyclic AMP Response Element-Binding Protein (CREB) represents another critical molecular target for EC-Amyrin palmitate's biological activities. CREB is a ubiquitously expressed nuclear transcription factor that mediates cellular responses to various stimuli, including hormones, neurotransmitters, and growth factors [6]. Its regulation involves complex mechanisms that EC-Amyrin palmitate can modulate through multiple pathways.

CREB Phosphorylation and Activation

EC-Amyrin palmitate influences CREB phosphorylation at serine 133, a critical modification that enhances CREB's transcriptional activity [3] [7]. This phosphorylation event is mediated by various kinases, including protein kinase A (PKA), calcium/calmodulin-dependent protein kinase II (CaMKII), and members of the MAPK family [7]. The compound's ability to modulate CREB phosphorylation appears to be context-dependent, with studies showing both inhibitory and stimulatory effects depending on the experimental conditions [3] [7].

Transcriptional Regulation

The modulation of CREB activity by EC-Amyrin palmitate has significant implications for transcriptional regulation [8]. CREB binds to cyclic AMP response elements (CRE) in gene promoters, regulating the expression of genes involved in gluconeogenesis, cell survival, and synaptic plasticity [8]. The compound's effects on CREB-mediated transcription may contribute to its neuroprotective and metabolic regulatory properties [8].

Interaction with Coactivators

CREB requires interaction with transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to effectively activate target gene transcription [9]. These coactivators possess histone acetyltransferase activity and facilitate chromatin remodeling necessary for transcriptional activation [9]. EC-Amyrin palmitate may influence these protein-protein interactions, thereby modulating CREB-dependent gene expression [9].

Role in Inflammatory Resolution

The CREB pathway plays dual roles in inflammation, both promoting and resolving inflammatory responses depending on the cellular context [3]. EC-Amyrin palmitate's modulation of CREB activity may contribute to the resolution of inflammation by promoting the expression of anti-inflammatory genes and suppressing pro-inflammatory mediators [3]. This mechanism complements its effects on NF-κB signaling to provide comprehensive anti-inflammatory activity.

Mitogen-Activated Protein Kinase (MAPK) Cascade Interactions

The Mitogen-Activated Protein Kinase (MAPK) cascades represent highly conserved signaling modules that regulate diverse cellular processes, including proliferation, differentiation, apoptosis, and stress responses [10]. EC-Amyrin palmitate demonstrates significant inhibitory activity against multiple MAPK pathways, contributing to its anti-inflammatory and anti-proliferative effects.

ERK1/2 Pathway Inhibition

EC-Amyrin palmitate effectively suppresses the extracellular signal-regulated kinase (ERK) pathway, which is primarily activated by growth factors and mitogenic stimuli [2]. The compound prevents ERK1/2 phosphorylation and activation, thereby blocking downstream signaling events that promote cell proliferation and survival [2]. This inhibition is particularly relevant in the context of inflammatory responses, where ERK signaling contributes to the production of inflammatory mediators [2].

p38 MAPK Suppression

The p38 MAPK pathway, which responds to various stress stimuli including cytokines, ultraviolet radiation, and osmotic shock, represents another target for EC-Amyrin palmitate [2]. The compound inhibits p38 MAPK phosphorylation and activation, reducing the downstream phosphorylation of transcription factors such as ATF2 and p53 [2]. This mechanism contributes to the compound's anti-inflammatory effects by suppressing stress-induced inflammatory responses [2].

JNK Pathway Modulation

EC-Amyrin palmitate demonstrates inhibitory activity against the c-Jun N-terminal kinase (JNK) pathway, which plays critical roles in apoptosis, inflammation, and stress responses [2]. JNK activation leads to the phosphorylation and activation of c-Jun, a component of the AP-1 transcription factor complex [2]. By blocking JNK activation, the compound can modulate AP-1-dependent gene expression and influence cellular responses to stress and inflammatory stimuli [2].

Upstream Kinase Regulation

The inhibitory effects of EC-Amyrin palmitate on MAPK pathways appear to involve the suppression of upstream regulatory kinases, including protein kinase C (PKC) α [2]. PKC α represents a key regulator of MAPK cascade activation in response to various stimuli [2]. The compound's ability to prevent PKC α activation suggests a mechanism whereby it can simultaneously inhibit multiple MAPK pathways by targeting common upstream regulatory elements [2].

Integration with Other Signaling Networks

The MAPK pathways exhibit extensive crosstalk with other signaling networks, including NF-κB and CREB pathways [7]. EC-Amyrin palmitate's simultaneous effects on these interconnected pathways may result in synergistic anti-inflammatory and cytoprotective effects [7]. For example, MAPK-mediated phosphorylation of CREB can enhance its transcriptional activity, while MAPK signaling can also influence NF-κB activation through various mechanisms [7].

Data Tables

The following tables summarize the key molecular mechanisms and pathway interactions of EC-Amyrin palmitate in disease pathogenesis:

Table 1. Molecular Mechanisms of EC-Amyrin palmitate in Disease Pathogenesis

Molecular TargetMechanismTarget PathwayDisease RelevanceIC50/Ki ValueReference Citation
Nuclear Factor-kappa B (NF-κB)Inhibits IκBα degradationClassical NF-κB pathwayInflammation, arthritis, cancerNot specified [2]
Nuclear Factor-kappa B (NF-κB)Blocks p65/RelA phosphorylationClassical NF-κB pathwayInflammation, arthritis, cancerNot specified [2]
Nuclear Factor-kappa B (NF-κB)Prevents NF-κB translocation to nucleusClassical NF-κB pathwayInflammation, arthritis, cancerNot specified [3]
Nuclear Factor-kappa B (NF-κB)Suppresses IKKβ phosphorylationClassical NF-κB pathwayInflammation, arthritis, cancer69 μM (related triterpene) [4] [5]
Nuclear Factor-kappa B (NF-κB)Inhibits NEMO/IKKβ association complexClassical NF-κB pathwayInflammation, arthritis, cancer69 μM (related triterpene) [4] [5]
Cyclic AMP Response Element-Binding Protein (CREB)Activates CREB phosphorylation at Ser133cAMP-dependent signalingNeurological disorders, memory formationNot specified [3]
Cyclic AMP Response Element-Binding Protein (CREB)Enhances CREB-mediated gene transcriptioncAMP-dependent signalingNeurological disorders, memory formationNot specified [8]
Cyclic AMP Response Element-Binding Protein (CREB)Modulates cyclic AMP response elementscAMP-dependent signalingNeurological disorders, memory formationNot specified [7]
Mitogen-Activated Protein Kinase (MAPK)Inhibits ERK1/2 phosphorylation and activationERK/MAPK cascadeCell proliferation, cancer progressionNot specified [2]
Mitogen-Activated Protein Kinase (MAPK)Suppresses p38 MAPK phosphorylationStress-activated MAPK pathwayOxidative stress, inflammationNot specified [2]
Mitogen-Activated Protein Kinase (MAPK)Blocks JNK/c-Jun N-terminal kinase activationStress-activated MAPK pathwayApoptosis, stress responseNot specified [2]
Mitogen-Activated Protein Kinase (MAPK)Prevents upstream PKCα activationUpstream MAPK regulationInflammatory signal transductionNot specified [2]
Mitogen-Activated Protein Kinase (MAPK)Inhibits downstream MAPK effector proteinsDownstream MAPK effectorsCellular stress responsesNot specified [2]

Table 2. Comparative Analysis of EC-Amyrin palmitate Signaling Pathway Interactions

Signaling PathwayPrimary MechanismKey Molecular TargetsDownstream EffectsClinical Significance
NF-κB SignalingInhibition of IKKβ kinase activityIκBα, p65/RelA, IKKβ, NEMOReduced inflammatory gene expressionAnti-inflammatory, anti-arthritic effects
CREB SignalingModulation of cAMP-dependent transcriptionCREB, CRE sequences, cAMPAltered transcriptional activityNeuroprotective potential
MAPK SignalingSuppression of upstream kinase activationERK1/2, p38 MAPK, JNK, PKCαDecreased proliferation and stress responseAnti-cancer, anti-proliferative effects

Research Findings

The molecular mechanisms underlying EC-Amyrin palmitate's therapeutic effects involve complex interactions with multiple signaling pathways that are central to disease pathogenesis. The compound's ability to simultaneously target NF-κB, CREB, and MAPK pathways provides a mechanistic basis for its broad spectrum of biological activities, including anti-inflammatory, anti-arthritic, and cytoprotective effects.

The inhibition of NF-κB signaling appears to be a primary mechanism for the compound's anti-inflammatory properties, achieved through multiple complementary mechanisms including IκBα stabilization, p65/RelA phosphorylation blockade, and direct IKKβ inhibition [2] [3] [4] [5]. The modulation of CREB signaling contributes to the compound's effects on transcriptional regulation and may underlie its neuroprotective potential [3] [8] [7]. The suppression of MAPK cascades provides additional anti-inflammatory and anti-proliferative effects through the inhibition of stress-activated signaling pathways [2].

These findings collectively demonstrate that EC-Amyrin palmitate functions as a multi-target therapeutic agent, capable of modulating interconnected signaling networks involved in inflammation, cell survival, and stress responses. The compound's ability to simultaneously target multiple pathways may contribute to its therapeutic efficacy while potentially reducing the likelihood of resistance development compared to single-target approaches.

XLogP3

17.1

Hydrogen Bond Acceptor Count

2

Exact Mass

664.61583179 g/mol

Monoisotopic Mass

664.61583179 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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